
2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It was designed and synthesized as part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of this compound involved the design and creation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for this specific compound is not detailed in the available resources.作用機序
Target of Action
Compounds with a similar structure, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Mode of Action
They have been found to exhibit significant activity against mycobacterium tuberculosis h37ra .
Pharmacokinetics
The related compounds were found to be non-toxic to human cells , which suggests they might have favorable pharmacokinetic properties.
Result of Action
They have been found to exhibit significant anti-tubercular activity .
実験室実験の利点と制限
One of the main advantages of 2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is its selectivity for PTPs that are overexpressed in disease states. This selectivity minimizes off-target effects and reduces the risk of toxicity. This compound also has good pharmacokinetic properties, including good oral bioavailability and a long half-life, making it a potential candidate for clinical development.
One of the main limitations of this compound is its lack of specificity for individual PTPs. This compound inhibits a broad range of PTPs, which can lead to unintended consequences and off-target effects. This compound also has limited solubility in water, which can make it challenging to formulate for clinical use.
将来の方向性
The potential therapeutic applications of 2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile are vast, and there are many future directions for research. One area of focus is the development of more selective PTP inhibitors that target specific PTPs implicated in disease states. Another area of focus is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models of disease and to identify potential biomarkers of response. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a therapeutic agent.
合成法
The synthesis of 2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves the condensation of 2-cyanonicotinonitrile and 1-(4-piperidinyl)piperazine with pyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified by column chromatography, yielding this compound as a white solid with a high degree of purity.
科学的研究の応用
2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has been extensively studied in preclinical models of various diseases, including cancer, diabetes, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking PTPs that promote tumor growth and survival. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In diabetes, this compound has been shown to improve insulin sensitivity and glucose tolerance by activating PTPs that promote insulin signaling. This compound has also been shown to reduce inflammation and oxidative stress, which are key drivers of diabetes complications.
In autoimmune disorders, this compound has been shown to modulate the immune response by inhibiting PTPs that promote inflammation and autoimmunity. This compound has also been shown to promote the differentiation of regulatory T cells, which play a crucial role in maintaining immune homeostasis.
生化学分析
Biochemical Properties
It is known that similar compounds have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Mechanism
It is suggested that the compound may interact with various biomolecules, potentially influencing enzyme activity and gene expression .
特性
IUPAC Name |
2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c17-10-12-2-1-5-20-15(12)23-13-3-8-21(9-4-13)16(22)14-11-18-6-7-19-14/h1-2,5-7,11,13H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWPCNBLIFUGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2951521.png)


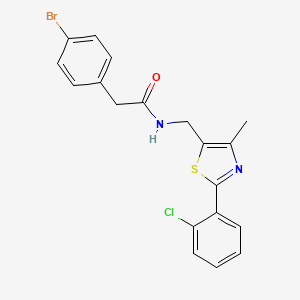
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2951528.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2951529.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2951530.png)
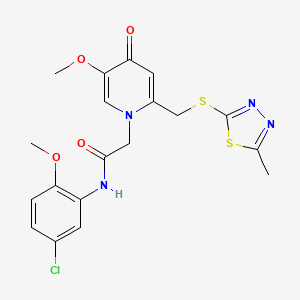
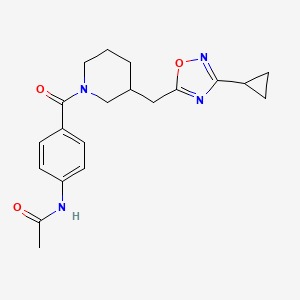
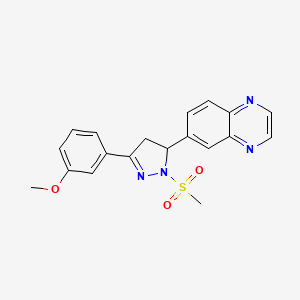

![(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2951538.png)
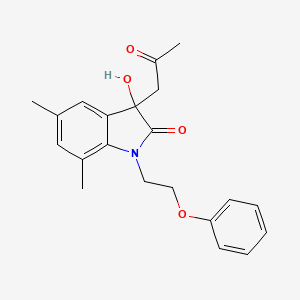
![5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2951544.png)